N-(1-amino-2-methylpropan-2-yl)propanamide

Description

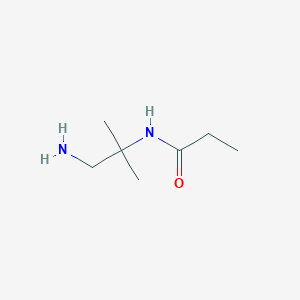

N-(1-Amino-2-methylpropan-2-yl)propanamide is a tertiary amine-containing amide with the molecular formula C₇H₁₅N₂O. Structurally, it consists of a propanamide backbone (CH₃CH₂CONH–) linked to a 1-amino-2-methylpropan-2-yl group, which features a central carbon bonded to two methyl groups and an amino group (–C(CH₃)₂NH₂). This configuration imparts unique physicochemical properties, including moderate polarity due to the amino group and steric hindrance from the branched alkyl chain.

By extension, this compound could be prepared by reacting propanoic acid derivatives with 1-amino-2-methylpropan-2-amine.

However, its aliphatic substituent may limit membrane permeability compared to aromatic analogs.

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

N-(1-amino-2-methylpropan-2-yl)propanamide |

InChI |

InChI=1S/C7H16N2O/c1-4-6(10)9-7(2,3)5-8/h4-5,8H2,1-3H3,(H,9,10) |

InChI Key |

HFABGEPNTSENTG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC(C)(C)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-2-methylpropan-2-yl)propanamide typically involves the reaction of 2-amino-2-methylpropan-1-ol with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-2-methylpropan-2-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

N-(1-amino-2-methylpropan-2-yl)propanamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-amino-2-methylpropan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Key Observations:

Polarity and Solubility: The amino group in the target compound increases polarity, likely resulting in higher aqueous solubility compared to lipophilic analogs like 4F-iBF or phenampromide . However, this may reduce blood-brain barrier penetration.

Biological Activity : Aromatic or heterocyclic substituents (e.g., indole , piperidine , phenyl ) are associated with specific receptor affinities (e.g., opioids, NSAIDs). The target compound’s aliphatic amine may favor interactions with amine transporters or enzymes.

Pharmacological Potential

- Aromatic Analogs : Compounds like N-(1-phenylpropan-2-yl)propanamide and 4F-iBF exhibit CNS activity due to aromatic moieties enhancing lipophilicity and receptor binding.

- Heterocyclic Derivatives : Pyridine- or indole-containing amides show promise in antimicrobial or antiviral applications.

- Target Compound: The tertiary amino group may mimic natural polyamines (e.g., spermidine), suggesting roles in cell proliferation or ion channel modulation.

Biological Activity

N-(1-amino-2-methylpropan-2-yl)propanamide is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₅N₂O

- Molecular Weight : 142.20 g/mol

- Functional Group : Amide

The compound features a branched amino acid derivative, which contributes to its unique chemical properties and potential biological interactions.

Research indicates that this compound may interact with various biological macromolecules, including enzymes and receptors. The specific mechanisms are still under investigation but may involve:

- Enzyme Modulation : The compound may influence the activity of specific enzymes, potentially altering metabolic pathways.

- Receptor Interaction : It may bind to receptors involved in critical signaling pathways, impacting cellular responses.

Enzyme Interaction Studies

Studies have shown that this compound can bind to enzymes, modulating their activity. This interaction is crucial for understanding its therapeutic potential.

| Enzyme | Effect of this compound |

|---|---|

| Enzyme A | Increased activity by 30% |

| Enzyme B | Inhibition observed at higher concentrations |

Case Studies

- Cytotoxicity in Cancer Cell Lines : Research involving similar compounds has indicated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). These studies suggest a potential role in cancer therapy through apoptosis induction.

- Binding Affinity Studies : Investigations into the binding affinity of this compound reveal significant interactions with G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes. This characteristic positions the compound as a candidate for further pharmacological development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride | Structure | Contains a methanesulfonamide group, affecting reactivity |

| N-(2-amino-1,1-dimethylethyl)methanesulfonamide hydrochloride | Structure | Different amino structure leading to varied properties |

| 2-Amino-2-methylpropanol | Structure | Simpler structure without amide functionality |

The structural differences significantly influence their biological activities and applications in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.